2-(2-Fluorophenoxy)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethan-1-one
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Overview
Description
2-(2-Fluorophenoxy)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethan-1-one is a complex organic compound that features a fluorophenoxy group and a diazepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One efficient method reported involves the use of polyfluoroalcohols as the fluorine source, PyBroP as the activating agent, DCE as the solvent, and silver carbonate as the base . This method is advantageous due to its moderate to good yields and excellent regioselectivity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety and environmental controls.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluorophenoxy)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific solvents to ensure the reaction proceeds efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol.
Scientific Research Applications
2-(2-Fluorophenoxy)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of biological pathways and interactions due to its unique structure.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-(2-Fluorophenoxy)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethan-1-one involves its interaction with molecular targets in biological systems. The fluorophenoxy group can interact with various enzymes and receptors, potentially inhibiting or activating specific pathways. The diazepane ring can also play a role in stabilizing the compound and enhancing its binding affinity to targets .
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenyl isocyanate: Known for its chemoselective multitasking reagent properties.
Tris(4-(thiophen-2-yl)phenyl)amine: Used in high-contrast electrochromic devices.
Uniqueness
2-(2-Fluorophenoxy)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethan-1-one is unique due to its combination of a fluorophenoxy group and a diazepane ring, which provides distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in fields requiring specific interactions with biological targets or unique material properties.
Properties
IUPAC Name |
2-(2-fluorophenoxy)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25FN2O2S/c19-16-4-1-2-5-17(16)23-14-18(22)21-9-3-8-20(10-11-21)15-6-12-24-13-7-15/h1-2,4-5,15H,3,6-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNZQXXFTFPQJTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)COC2=CC=CC=C2F)C3CCSCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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